methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate
CAS No.: 89270-11-1
Cat. No.: VC3002982
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89270-11-1 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate |
Standard InChI | InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10) |
Standard InChI Key | IIRLVHUEBJKLTL-UHFFFAOYSA-N |
SMILES | CCC1=NNC(=C1C(=O)OC)C |
Canonical SMILES | CCC1=NNC(=C1C(=O)OC)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate features a pyrazole core with specific substitutions at three positions:
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Position 3: Methyl group
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Position 4: Methyl carboxylate group
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Position 5: Ethyl group
The compound retains the unsubstituted N-H at position 1 (designated by 1H in the name), which can participate in hydrogen bonding and affects the compound's solubility and reactivity profiles.
Chemical Identifiers
Based on structural analysis and comparisons with similar compounds, the following table presents the estimated chemical identifiers for methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate:
Identifier | Value |
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Molecular Formula | C8H12N2O2 |
Molecular Weight | Approximately 168.19 g/mol |
IUPAC Name | Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate |
SMILES | CCOC(=O)C1=C(NN=C1C)CC |
This structure bears resemblance to ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, which has a molecular formula of C7H11N3O2 and a molecular weight of 169.184 g/mol . The primary difference lies in the substitution at position 5, where our target compound has an ethyl group instead of an amino group.
Synthesis Methods
Cyclization Approach
A common method for synthesizing substituted pyrazoles involves the condensation of hydrazine with β-dicarbonyl compounds. For methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate, this could involve:
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Preparation of a suitable β-keto ester precursor containing ethyl and methyl groups
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Reaction with hydrazine hydrate under appropriate conditions
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Cyclization to form the pyrazole ring
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Esterification to introduce the methyl carboxylate group
Similar approaches have been documented for the synthesis of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate, which involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate .
Reaction Conditions
Based on related syntheses, optimal reaction conditions might include:
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Temperature: Reflux conditions (typically 60-100°C)
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Solvent: Ethanol or water
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Atmosphere: Potentially inert (nitrogen or argon)
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Catalyst: Acid catalysis might be required
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Reaction time: 3-24 hours depending on specific conditions
Physical and Chemical Properties
Solubility Profile
Based on its structure, methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate is expected to exhibit:
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Moderate solubility in organic solvents like methanol, ethanol, and chloroform
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Limited solubility in water
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Enhanced solubility in acidic or basic conditions due to the presence of the 1H-pyrazole nitrogen
Stability and Reactivity
The compound likely demonstrates:
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Thermal stability up to approximately 100-150°C
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Stability under normal atmospheric conditions
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Reactivity at the N-H position for potential substitution reactions
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Potential for hydrolysis of the ester group under strong acidic or basic conditions
Comparative Analysis with Related Compounds
Structural Comparison with Related Pyrazole Derivatives
The following table compares methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate with structurally similar compounds from the literature:
Property Comparison
Different substituents on the pyrazole ring significantly influence the physicochemical properties of these compounds:
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The presence of an ethyl group at position 5 in our target compound, compared to an amino group in ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, likely reduces hydrogen bonding capacity and increases lipophilicity.
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The methyl carboxylate in our compound versus ethyl carboxylate in related compounds represents a minor modification that slightly decreases molecular weight and may affect pharmacokinetic properties.
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The unsubstituted N-H at position 1 in our compound contrasts with the phenyl substitution in ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate , potentially leading to different crystal packing arrangements and hydrogen bonding capabilities.
Future Research Directions
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate with other pyrazole derivatives could provide valuable insights into the effects of specific substitutions on biological activity.
Synthetic Methodology Development
Development of efficient, high-yielding synthetic routes for methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate and related derivatives remains an important area for future research. Green chemistry approaches that minimize waste and utilize sustainable reagents would be particularly valuable.
Advanced Biological Screening
Comprehensive screening of methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate against various biological targets could reveal novel applications in medicine, agriculture, or materials science. High-throughput screening methodologies coupled with computational approaches could accelerate this discovery process.
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